Product packaging for Dimethyl Chlorothiophosphate-D6(Cat. No.:CAS No. 19262-97-6)

Dimethyl Chlorothiophosphate-D6

Cat. No.: B586532
CAS No.: 19262-97-6
M. Wt: 166.588
InChI Key: XFBJRFNXPUCPKU-WFGJKAKNSA-N
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Description

The Fundamental Role of Stable Isotope Labeling in Advancing Chemical and Biological Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. mdpi.comwikipedia.org Common isotopes used for this purpose include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). This subtle atomic substitution creates a "labeled" molecule that is chemically identical to its unlabeled counterpart but possesses a different mass. This mass difference can be detected by sophisticated analytical instruments, most notably mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. mdpi.comwikipedia.org

This seemingly simple modification has profound implications for research. It allows scientists to:

Trace Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can follow its transformation and identify the resulting metabolites, thereby mapping out complex biochemical networks.

Elucidate Reaction Mechanisms: In chemical synthesis, isotopic labeling helps to determine the precise steps and intermediates involved in a reaction, providing a deeper understanding of how molecules are formed and transformed.

Quantify Analytes with High Accuracy: Labeled compounds are invaluable as internal standards in quantitative analysis. They are added to a sample in a known amount and behave identically to the analyte of interest during sample preparation and analysis, correcting for any losses or variations and leading to more accurate and reliable measurements.

Strategic Significance of Deuterated Organophosphorus Analogs, with a Focus on Dimethyl Chlorothiophosphate-D6, in Mechanistic and Analytical Studies

Organophosphorus compounds are a broad class of chemicals with diverse applications, including as pesticides, flame retardants, and pharmaceuticals. Understanding their behavior in the environment and in biological systems is of critical importance. Deuterated organophosphorus analogs, such as this compound, play a crucial role in these investigations.

In Analytical Studies: The primary application of this compound is as an internal standard for the quantitative analysis of organophosphorus pesticides, such as Parathion, and their metabolites. pharmaffiliates.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the co-elution of the deuterated standard with the unlabeled analyte allows for precise quantification, even in complex matrices like soil, water, and food products. The use of a deuterated internal standard is considered the gold standard for accurate quantification as it compensates for matrix effects and variations in instrument response. pnrjournal.comresearchgate.net

In Mechanistic Studies: The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By studying the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state. While specific mechanistic studies involving this compound are not extensively documented in publicly available literature, the principles of using deuterated compounds to probe the mechanisms of hydrolysis, oxidation, and enzymatic degradation of organothiophosphates are well-established. For instance, deuterium labeling can help to distinguish between different proposed reaction pathways by revealing which C-H (or O-H, N-H, S-H) bonds are broken in the critical steps of the reaction.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Name This compound
CAS Number 19262-97-6
Molecular Formula C₂D₆ClO₂PS
Molecular Weight 166.60 g/mol
Synonyms Phosphorochloridothioic Acid O,O-Dimethyl Ester-D6; O,O-Dimethyl Chlorothiophosphate-D6
Primary Application Labeled internal standard for analytical quantification

Historical Development and Evolution of Research Trajectories Involving this compound and Related Isotopic Analogs

The journey of this compound is intrinsically linked to the broader history of stable isotope labeling and the evolution of analytical techniques.

The concept of isotopes emerged in the early 20th century, but their application in chemical and biological research began to flourish in the mid-20th century. The development of mass spectrometry was a pivotal moment, providing the means to detect the subtle mass differences between isotopically labeled and unlabeled molecules.

The widespread use of organophosphorus pesticides from the mid-20th century onwards created an urgent need for sensitive and accurate methods to monitor their residues in the environment and food supply. Early analytical methods often lacked the precision required for reliable quantification in complex samples.

The 1970s and 1980s saw significant advancements in chromatographic techniques, particularly GC and HPLC, coupled with mass spectrometry. This combination provided the selectivity and sensitivity needed for pesticide residue analysis. It was during this period that the use of stable isotope-labeled internal standards, including deuterated compounds, gained prominence. Researchers recognized that these standards could significantly improve the accuracy and reliability of their results.

The synthesis of specific deuterated organophosphorus compounds like this compound was driven by the need for suitable internal standards for widely used pesticides. The availability of these labeled analogs enabled regulatory bodies and research laboratories to establish robust and defensible analytical methods for monitoring compliance with safety regulations and for conducting environmental fate and transport studies.

The following table provides a simplified timeline of these developments:

Time PeriodKey DevelopmentsRelevance to this compound
Early 20th Century Discovery of isotopes.Foundational scientific principle.
Mid-20th Century Development of mass spectrometry.Enabled the detection of isotopically labeled compounds.
1950s-1960s Widespread introduction of organophosphorus pesticides.Created the need for analytical methods to monitor these compounds.
1970s-1980s Advancements in GC-MS and HPLC-MS.Provided the analytical platforms for using labeled standards.
Late 20th Century - Present Increased synthesis and commercial availability of deuterated standards.Made compounds like this compound accessible for routine use in analytical laboratories.

Properties

CAS No.

19262-97-6

Molecular Formula

C2H6ClO2PS

Molecular Weight

166.588

IUPAC Name

chloro-sulfanylidene-bis(trideuteriomethoxy)-$l^{5}

InChI

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3

InChI Key

XFBJRFNXPUCPKU-WFGJKAKNSA-N

SMILES

COP(=S)(OC)Cl

Synonyms

Phosphorochloridothioic Acid O,O-Dimethyl Ester-D6;  _x000B_Methyl Phosphorochloridothioate-D6 ((MeO)2ClPS) (6CI,7CI);  Chlorodimethoxyphosphine Sulfide-D6;  Dimethoxy Thiophosphonyl Chloride-D6;  Dimethyl Chlorophosphorothioate-D6;  Dimethyl Chlorothionophosph

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dimethyl Chlorothiophosphate D6

Targeted Synthesis of Deuterium-Enriched Phosphorochloridothioate Scaffolds

The synthesis of Dimethyl Chlorothiophosphate-D6 requires a targeted approach to ensure the precise and efficient incorporation of deuterium (B1214612) atoms at the two methyl group positions. This is generally achieved by employing a deuterated starting material in a synthetic route analogous to that of the unlabeled compound. The primary precursor for introducing the six deuterium atoms is deuterated methanol (B129727) (Methanol-d4, CD3OD).

Achieving high levels of deuterium incorporation is a primary objective in the synthesis of labeled compounds to ensure their utility as internal standards in mass spectrometry or as tracers in metabolic studies. nih.gov The efficiency of deuterium incorporation is highly dependent on the chosen synthetic method and reaction conditions.

Key strategies for optimizing deuterium incorporation include:

High-Purity Deuterated Reagents: The most critical factor is the isotopic purity of the deuterium source. For this compound, this necessitates the use of high-purity Methanol-d4 (>99 atom % D).

Catalytic Hydrogen-Deuterium (H/D) Exchange: While direct synthesis from deuterated precursors is common, H/D exchange reactions represent an alternative strategy. Metal catalysts, such as Palladium on Carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D2O), can facilitate the exchange of hydrogen for deuterium on a substrate molecule. mdpi.com Optimization involves selecting the appropriate catalyst, solvent system (e.g., D2O), temperature, and reaction time to maximize exchange at the target sites while minimizing unwanted side reactions or isotopic scrambling. mdpi.comnih.gov

Reaction Condition Control: Temperature and pressure can influence the efficiency of deuteration. juniperpublishers.com For direct synthesis, conditions must be controlled to prevent any potential for H/D exchange with residual protic solvents or atmospheric moisture. This includes performing reactions under an inert, dry atmosphere.

Table 1: Factors Influencing Deuterium Incorporation Efficiency

ParameterOptimization StrategyRationale
Deuterium Source Use of high isotopic purity reagents (e.g., Methanol-d4, D2O >99%). nih.govThe final isotopic enrichment of the product is directly limited by the purity of the deuterium source.
Catalyst System Selection of highly active and selective catalysts (e.g., Pd/C, Platinum, Rhodium). juniperpublishers.commdpi.comThe catalyst drives the H/D exchange; its choice affects reaction rate and selectivity for specific C-H bonds.
Solvent Use of deuterated solvents (e.g., D2O) and exclusion of protic solvents. juniperpublishers.commdpi.comPrevents isotopic dilution and unwanted side reactions.
Temperature Controlled heating; mild temperatures are often preferred. mdpi.comBalances reaction rate with potential for thermal degradation or decreased selectivity. nih.gov
Atmosphere Reactions performed under an inert atmosphere (e.g., Nitrogen, Argon).Minimizes contact with atmospheric moisture, which can act as a source of protons and reduce isotopic purity.

The most probable synthetic pathway to this compound mirrors a common industrial method for its non-deuterated analog. google.com This pathway involves a multi-step process starting from phosphorus trichloride (B1173362) (PCl3) and deuterated methanol (CD3OD).

The proposed reaction sequence is as follows:

Formation of Trimethyl Phosphite-d9: Phosphorus trichloride reacts with deuterated methanol to form trimethyl phosphite-d9.

PCl3 + 3 CD3OD → P(OCD3)3 + 3 DCl

Formation of O,O-Dimethyl Phosphorochloridite-d6: The resulting trimethyl phosphite-d9 is then reacted with additional phosphorus trichloride to yield O,O-Dimethyl phosphorochloridite-d6. This is a crucial intermediate. google.com

P(OCD3)3 + PCl3 → 3 (CD3O)2PCl

Sulfurization to Yield Final Product: The final step is the addition of sulfur to the intermediate, which results in the formation of O,O-Dimethyl Chlorothiophosphate-D6. google.com

(CD3O)2PCl + S → (CD3O)2P(S)Cl

Throughout this process, analytical monitoring using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the formation of intermediates and to assess the isotopic purity of the final product. nih.gov

This compound as a Key Intermediate in the Derivatization of Complex Deuterated Analogs

The utility of this compound extends beyond its use as an analytical standard. Its chemical structure, featuring a reactive phosphorochloridothioate group, makes it a valuable intermediate for synthesizing more complex deuterated organophosphorus compounds. wikipedia.org

This compound serves as a deuterated building block. The phosphorus-chlorine bond is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This enables the synthesis of a wide range of deuterated organophosphate pesticides and other biologically active molecules.

For example, it is a key reagent for synthesizing deuterated analogs of:

Parathion: A widely used pesticide. The synthesis would involve reacting this compound with sodium 4-nitrophenate.

Phosphorus Analogs of γ-aminobutyric acid (GABA): These compounds are investigated for their potential anticonvulsant properties.

The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu-):

(CD3O)2P(S)Cl + Nu- → (CD3O)2P(S)Nu + Cl-

Table 2: Examples of Derivatization Reactions Using this compound

Target Compound ClassNucleophile (Nu-)Resulting Deuterated Product StructureApplication Area
Deuterated Thiophosphate Pesticides Sodium 4-nitrophenate(CD3O)2P(S)O-C6H4-NO2Agricultural analytical standards
Deuterated GABA Analogs Amino-containing nucleophile(CD3O)2P(S)-R-NH2Neurological drug development
Deuterated Flame Retardants Alkoxides or Phenoxides(CD3O)2P(S)-ORMaterials science
Deuterated Corrosion Inhibitors Amines or Thiols(CD3O)2P(S)-NR2 or (CD3O)2P(S)-SRIndustrial additives

Transitioning the synthesis of this compound from a laboratory benchtop procedure to a larger, process-scale production requires careful consideration of several factors to maintain efficiency, safety, and product quality.

Key considerations for scale-up include:

Cost of Deuterated Materials: Deuterated starting materials, particularly D2O and Methanol-d4, are significantly more expensive than their protic counterparts. juniperpublishers.com Efficient use and recycling of these materials are paramount for economic viability.

Reaction Energetics: The reactions, especially the initial reaction with phosphorus trichloride, can be highly exothermic. google.com Process-scale equipment must have adequate cooling capacity to control the reaction temperature and prevent runaway reactions.

Handling of Hazardous Materials: The synthesis involves toxic and corrosive materials like phosphorus trichloride and the final product itself. abdurrahmanince.netfishersci.com A scaled-up process requires robust containment and safety protocols.

Purification: Purification of the final product via distillation must be optimized for larger volumes to achieve the high chemical and isotopic purity required for its applications. chemicalbook.com

Throughput and Efficiency: Methodologies like multicomponent reactions (MCRs) are being explored for the production of deuterated compounds as they can offer synthetic ease and the potential for larger-scale library generation. nih.gov Research into decagram-scale production of other deuterated materials has demonstrated the feasibility of using catalytic H/D exchange for larger quantities. rsc.org

Table 3: Process Scale-Up Considerations

FactorChallengeMitigation Strategy
Cost High cost of deuterated precursors (e.g., CD3OD). juniperpublishers.comOptimize reaction stoichiometry to minimize excess reagents; investigate reagent recovery and recycling protocols.
Safety Exothermic reactions and handling of toxic/corrosive chemicals (PCl3). google.comfishersci.comUse of appropriately sized reactors with robust temperature control; implementation of stringent personal protective equipment (PPE) and engineering controls.
Purity Maintaining high isotopic and chemical purity at a larger scale.Development of scalable purification methods (e.g., fractional distillation); in-process quality control checks via NMR or MS. nih.gov
Waste Management Generation of hazardous waste streams.Implement procedures for the neutralization and proper disposal of all chemical waste.
Efficiency Increasing production volume without sacrificing yield or quality.Process intensification studies; exploration of continuous flow chemistry as an alternative to batch processing. mdpi.com

Advanced Analytical Spectroscopies and Chromatographic Techniques Utilizing Dimethyl Chlorothiophosphate D6

Applications of Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. xml-journal.net Dimethyl Chlorothiophosphate-D6 is an ideal internal standard for the analysis of its non-labeled counterpart and related organophosphate compounds. acs.orgnih.gov Because deuterated standards are chemically almost identical to the analyte, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. pubcompare.aiscispace.com This co-elution allows for highly accurate and precise quantification by correcting for analyte loss and instrumental variability. texilajournal.com

The development of robust analytical methods is crucial for monitoring organophosphate pesticides and their metabolites in complex environmental and biological samples, such as water, soil, and urine. nih.govresearchgate.netresearchgate.net The use of this compound and other deuterated analogues is central to creating methods capable of absolute quantification. lcms.cz In techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS), a known quantity of the deuterated standard is spiked into the sample before any preparation steps. researchgate.netoup.com

During analysis, the ratio of the signal from the native analyte to the signal from the deuterated internal standard is measured. Since both compounds are affected similarly by the sample matrix, this ratio remains constant even if there is incomplete recovery of the analyte. texilajournal.comresearchgate.net This allows for the precise calculation of the original concentration of the analyte in the sample. Methods using this approach have achieved very low limits of detection (LODs), often in the picogram-per-milliliter (parts per trillion) range, making them suitable for assessing background exposure in the general population. nih.govoup.com

Table 1: Performance Characteristics of IDMS Methods for Organophosphate Metabolite Analysis Using Deuterated Standards

Parameter Diethylphosphate (DEP) Dimethylphosphate (DMP) Limit of Detection (LOD) Accuracy (Spike Recovery) Precision (%RSD / %CV) Reference
Method 1 (GC-MS/MS) 0.2 - 0.8 µg/L >85% >85% nih.gov
Method 2 (GC-MS/MS) low pg/mL range High < 20% oup.com
Method 3 (LC-MS/MS) 0.1 - 0.6 ng/mL 91 - 102% 5.9 - 11.5% researchgate.net
Method 4 (GC-MS/MS) low µg/L to mid pg/mL High 7 - 14% researchgate.net

This table presents typical performance data for methods analyzing organophosphate metabolites, for which this compound would be a relevant internal standard.

Matrix effects are a significant challenge in mass spectrometry, particularly when using electrospray ionization (ESI). nih.gov These effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. pubcompare.aiclearsynth.com

Deuterated internal standards like this compound are the gold standard for compensating for these matrix effects. pubcompare.aitexilajournal.comclearsynth.com Because the deuterated standard co-elutes with the analyte, it experiences the same ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively normalized. researchgate.netnih.gov This ensures that the quantitative results are robust and reliable, even across different and complex matrices like fish tissue, whole blood, or cannabis products. texilajournal.comlcms.cznih.gov The use of a deuterated internal standard can significantly improve the accuracy and precision of an assay compared to using a structural analogue or matrix-matched calibration. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure and studying dynamic processes. nih.gov For this compound, various NMR techniques can provide detailed information about its isotopic purity, structure, and behavior in solution.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing deuterium nuclei in a molecule. magritek.com This technique is essential for verifying the successful incorporation and site-specificity of deuterium atoms in this compound. The ²H NMR spectrum would show a signal corresponding to the chemical environment of the deuterium atoms on the two methyl groups. magritek.com The presence of this signal, coupled with the disappearance of the corresponding proton signals in the ¹H NMR spectrum, confirms the high isotopic enrichment of the compound. magritek.com Although the chemical shift range of ²H NMR is similar to ¹H NMR, the signals are naturally broader. magritek.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for structural elucidation. For the non-deuterated Dimethyl Chlorothiophosphate, the ¹H NMR spectrum shows a characteristic signal for the methoxy (B1213986) protons, while the ¹³C NMR shows a signal for the methyl carbons. nih.govchemicalbook.comchemicalbook.com

In this compound, the key feature in the ¹H NMR spectrum would be the absence of the resonance for the methyl protons. magritek.com Similarly, in the proton-decoupled ¹³C NMR spectrum, the signal for the methyl carbons would be significantly attenuated or appear as a multiplet due to C-D coupling. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be used on the non-deuterated analogue to unambiguously assign all signals and confirm connectivity. thieme-connect.de When studying this compound, these techniques would further confirm the specific location of deuteration by the absence of expected correlations involving the methyl groups.

Table 2: Representative NMR Data for Dimethyl Chlorothiophosphate

Nucleus Chemical Shift (δ) ppm Multiplicity / Coupling Expected Change for D6 Analogue Reference
¹H NMR ~3.9 Doublet (due to JH-P) Signal absent chemicalbook.com
¹³C NMR ~55.0 Doublet (due to JC-P) Signal attenuated; appears as a multiplet (due to JC-D) chemicalbook.com
³¹P NMR ~72.0 Singlet / Multiplet (if H-coupled) Becomes a sharp singlet (no H-P coupling from methyls) doi.org

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard used. The data is based on the non-deuterated analogue.

Hyphenated Chromatographic Techniques for Separation and Detection

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. The use of this compound as an internal standard is particularly beneficial in these methods to compensate for variations in sample preparation, injection volume, and instrument response.

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. In the context of organophosphorus pesticide residue analysis, GC-MS offers high sensitivity and selectivity. The use of a deuterated internal standard like this compound, or more commonly, a deuterated analog of the target analyte synthesized from it, is crucial for accurate quantification, especially at trace levels. xml-journal.net

For instance, this compound can be used as a starting material in the synthesis of deuterated organophosphorus pesticides, such as methyl chlorpyrifos-D6. xml-journal.net This synthesized standard is then added to a sample at a known concentration before extraction and analysis. During GC-MS analysis, the deuterated standard co-elutes with its non-deuterated counterpart. By comparing the peak area of the analyte to the peak area of the internal standard, precise quantification can be achieved, correcting for any loss of analyte during sample processing or fluctuations in the GC-MS system's performance. nih.gov

Table 1: Illustrative GC-MS Parameters for Organophosphorus Pesticide Analysis

ParameterValue
GC System Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Pulsed Splitless
Injector Temperature 250 °C
Oven Program 70 °C (2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
MS System Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

This table presents typical parameters and does not represent a specific analysis of this compound itself, but rather the analysis of volatile organophosphorus compounds for which its derivatives serve as internal standards.

The selection of specific ions to monitor (SIM mode) for both the analyte and the deuterated standard enhances the sensitivity and selectivity of the method, allowing for the detection and quantification of pesticides at parts-per-billion (ppb) levels or lower in complex matrices like food and environmental samples. rcaap.pt

For organophosphorus compounds that are non-volatile, polar, or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. researchgate.netleeder-analytical.com This includes many organophosphate metabolites and degradation products. Similar to GC-MS, the use of isotopically labeled internal standards is critical for accurate quantification in LC-MS analysis. researchgate.netpolymersolutions.com

While this compound itself is volatile, its application extends to being a precursor for synthesizing deuterated standards of non-volatile organophosphorus compounds. These standards are indispensable for quantitative LC-MS methods. The principle remains the same: the deuterated standard is added to the sample, and the ratio of the analyte's response to the standard's response is used for quantification. This approach effectively mitigates matrix effects, which can be a significant source of error in LC-MS analysis of complex samples like biological fluids or food extracts. nih.gov

Table 2: Representative LC-MS/MS Parameters for Non-Volatile Organophosphate Analysis

ParameterValue
LC System UPLC or HPLC system
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.3 mL/min
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

This table provides a general overview of LC-MS parameters for the analysis of non-volatile organophosphates, where deuterated standards derived from precursors like this compound would be utilized.

In tandem mass spectrometry (MS/MS), such as with a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring or MRM). leeder-analytical.com This highly selective technique minimizes interferences and provides a high degree of confidence in the analytical results.

Spectroscopic Probes and Detection Systems for Organophosphorus Compounds

The development of sensitive and selective spectroscopic probes for the detection of organophosphorus compounds is an active area of research, driven by the need for rapid, on-site screening methods. brighton.ac.uksemanticscholar.org These systems often rely on a chemical reaction between the probe molecule and the organophosphate, leading to a measurable change in a spectroscopic property, such as color (colorimetric) or light emission (fluorometric). brighton.ac.ukresearchgate.net

While this compound is not typically a direct component of these spectroscopic probes, the principles of its use in analytical chemistry are relevant. The development and validation of these novel detection systems require accurate and reliable methods to confirm the presence and concentration of the target organophosphates. Here, established techniques like GC-MS and LC-MS, which utilize deuterated internal standards derived from precursors like this compound, play a crucial role in verifying the performance of new spectroscopic probes.

Furthermore, isotopically labeled compounds can be used in fundamental studies to elucidate the reaction mechanisms between spectroscopic probes and organophosphates. By using a deuterated organophosphate, researchers can track the isotopic label in the reaction products using mass spectrometry, providing insight into the sensing mechanism. This information is vital for the rational design of more effective and selective spectroscopic detection systems.

Reaction Kinetics and Mechanistic Pathways Involving Dimethyl Chlorothiophosphate D6

Investigation of Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation

Kinetic Isotope Effects (KIEs) are powerful tools for detailing transition state (TS) structures by measuring the change in reaction rate upon isotopic substitution. scispace.com For Dimethyl Chlorothiophosphate-D6, the deuterium (B1214612) atoms are located on the methoxy (B1213986) groups, which are not directly involved in bond-breaking or formation during a typical nucleophilic substitution at the phosphorus center. Therefore, secondary kinetic isotope effects are the primary focus.

Nucleophilic substitution at a phosphorus center can proceed through various mechanisms, including concerted (SN2-type) or stepwise pathways. sapub.org The nature of the transition state in these reactions can be probed using deuterium isotope effects.

Primary KIEs (kH/kD >> 1) are observed when a bond to the isotope is broken in the rate-determining step. libretexts.org In the case of nucleophilic attack on this compound, the C-D bonds remain intact, so a primary KIE is not expected.

Secondary KIEs (kH/kD ≠ 1) arise from isotopic substitution at a position not directly involved in bond cleavage. princeton.edu For the deuterated methoxy groups in this compound, any observed secondary KIE would provide information about changes in the steric or electronic environment of these groups in the transition state compared to the ground state. An inverse KIE (kH/kD < 1) might suggest a more sterically crowded transition state, while a normal KIE (kH/kD > 1) could indicate a loosening of vibrations in the transition state. Studies on related systems have shown that KIEs can distinguish between backside and frontside nucleophilic attacks. sapub.orgscispace.com

Table 1: Interpreting Potential Deuterium Isotope Effects in Nucleophilic Substitution of this compound

KIE Value (kH/kD) Type General Interpretation for Substitution at Phosphorus
> 1 (e.g., 1.1 - 1.3)Normal SecondaryIndicates a loosening of C-H(D) bonds in the transition state; may suggest a less crowded TS geometry.
≈ 1No Significant EffectLittle to no change in the vibrational environment of the methoxy groups between the ground state and the TS.
< 1 (e.g., 0.8 - 0.9)Inverse SecondaryIndicates a stiffening of C-H(D) bonds in the transition state, often associated with increased steric hindrance at the TS. princeton.edu

Determining KIEs involves a combination of experimental rate measurements and computational modeling.

Experimental Approaches: Kinetic studies are performed by reacting the deuterated and non-deuterated compounds under identical conditions and precisely measuring their reaction rates. This is often accomplished using techniques like 1H and 31P NMR spectroscopy to monitor the disappearance of reactants and the appearance of products over time. rsc.org Mass spectrometry can also be employed to follow the reaction progress.

Computational Approaches: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to model the reaction pathways. nih.govnih.gov These models can calculate the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated isotopologues. The predicted KIEs from these calculations can then be compared with experimental values to validate or refine proposed mechanistic pathways and transition state structures. researchgate.net

Solvent Effects on Reaction Rates and Transition State Stabilization

The choice of solvent profoundly impacts the rates and mechanisms of phosphoryl transfer reactions by differentially stabilizing the reactants, transition states, and products. nih.govresearchgate.net

The effect of solvent polarity on nucleophilic substitution at a thiophosphoryl center depends heavily on the reaction mechanism.

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding. For a reaction proceeding through a charged, dissociative-like transition state, polar protic solvents can offer significant stabilization, thereby increasing the reaction rate. nih.gov However, they can also solvate the nucleophile, potentially reducing its reactivity and slowing the reaction.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They are effective at solvating cations but less so for small anions. A switch from a protic to a dipolar aprotic solvent can lead to dramatic rate increases, often by orders of magnitude, for reactions involving anionic nucleophiles due to the desolvation of the nucleophile. nih.govtandfonline.com

Non-Polar Solvents (e.g., cyclohexane, toluene): Reactions are often slower in non-polar solvents if the transition state is more polar than the reactants. nih.govresearchgate.net However, for certain hydrolyses, rates have been observed to be much faster in non-polar solvents compared to water, suggesting that desolvation of the ground state can significantly lower the activation energy. nih.gov

Table 2: Predicted Influence of Solvent Type on a Hypothetical SN2 Reaction of this compound

Solvent Type Example Primary Stabilizing Interactions Expected Effect on Reaction Rate (vs. Non-Polar)
Non-PolarToluene, Hexanevan der Waals forcesBaseline
Polar AproticAcetonitrile (B52724) (MeCN), DMSODipole-dipole interactionsModerate to significant rate increase, especially with charged nucleophiles. rsc.org
Polar ProticWater, Methanol (B129727)Hydrogen bonding, dipole-dipoleVariable; can increase rate by stabilizing a polar TS or decrease it by solvating the nucleophile.

Ionic liquids (ILs) are salts with melting points below 100°C that are increasingly used as solvents in chemical reactions. nih.govlibretexts.org Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional organic solvents. researchgate.net

The outcome of a reaction in an IL can be highly dependent on the nature of both the cation and the anion. For the reaction of a related phosphate (B84403) triester, switching the IL anion from tetrafluoroborate (B81430) ([BF4]⁻) to dicyanamide (B8802431) ([DCA]⁻) resulted in a complete change in the reaction pathway, from a mix of SN2(P) and SN(Ar) to exclusively the SN2(P) pathway. rsc.org This demonstrates that the IL is not an inert medium but can actively participate in and direct the reaction. This tunability could be exploited to control the reactivity of this compound, potentially enhancing reaction rates and selectivity. acs.org

Degradation and Transformation Mechanisms of this compound

Like other organophosphorus thiophosphates, this compound is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. These transformations are relevant in both environmental and biological contexts. researchgate.netresearchgate.net

The two main transformation pathways are:

Oxidative Desulfuration: The thiophosphoryl (P=S) group is oxidized to its corresponding phosphoryl (P=O) analog, the oxon. This transformation is significant because the resulting oxon is often a much more potent inhibitor of acetylcholinesterase, leading to increased toxicity. acs.orgacs.org This oxidation can be mediated by chemical oxidants like hypochlorous acid (HOCl) or by metabolic enzymes such as cytochromes P450. researchgate.netacs.org

Hydrolysis: The compound can be broken down by reaction with water. This can occur at the P-Cl bond, which is the most labile, or at the P-O-CH₃ bonds. Hydrolysis can be accelerated by nucleophiles. For instance, the hypochlorite (B82951) ion (OCl⁻) has been shown to act as a nucleophile, accelerating the hydrolysis of related pesticides. acs.orgnih.gov Alkaline conditions generally promote the hydrolysis of organophosphorus compounds. rsc.org

Table 3: Potential Degradation Products of this compound

Reaction Pathway Reactant/Condition Primary Transformation Potential Product(s)
OxidationHOCl, Cytochrome P450P=S → P=ODimethyl-D6 chlorophosphate (the "oxon" analog)
Hydrolysis (P-Cl bond)H₂O, OH⁻, OCl⁻Cleavage of the phosphorus-chlorine bondDimethyl-D6 thiophosphoric acid
Hydrolysis (P-O-C bond)H₂O, OH⁻Cleavage of the phosphorus-ester bondMethyl-D3 chlorothiophosphoric acid

Hydrolytic and Oxidative Degradation Pathways in Aqueous Environments

In addition to hydrolysis, oxidative processes can contribute to the degradation of this compound. nih.gov Strong oxidizing agents can lead to the formation of various oxidized products, including phosphorus oxides. nih.govchemicalbook.com The thiophosphate moiety is also susceptible to oxidative desulfurization, a common metabolic pathway for organothiophosphates, which would convert the P=S bond to a P=O bond, forming the corresponding phosphate analog.

Table 1: Hypothetical Hydrolytic Degradation Kinetics of this compound at 25°C

pHHalf-life (t½) in daysPrimary Degradation Products
528O,O-Dimethyl thiophosphoric acid-D6, Chloride
714O,O-Dimethyl thiophosphoric acid-D6, Chloride
95O,O-Dimethyl thiophosphoric acid-D6, Chloride

Note: The data in this table is illustrative and intended to demonstrate the expected trend of pH-dependent hydrolysis for organophosphorus compounds. Actual values for this compound may vary.

Photochemical and Biotic Transformation Processes

The degradation of this compound can also be initiated by photochemical processes. While direct photolysis in sunlight may occur, indirect photolysis, mediated by natural photosensitizers present in water bodies (such as humic acids), is often a more significant pathway for the transformation of organophosphorus compounds. These reactions can lead to the cleavage of bonds within the molecule, resulting in various transformation products. The rate of photochemical degradation is dependent on factors such as light intensity, wavelength, and the chemical composition of the water.

Biotic transformation, or biodegradation, represents a crucial pathway for the environmental breakdown of this compound. Microorganisms, such as bacteria and fungi, can utilize this compound as a source of carbon, phosphorus, or energy. rsc.org Enzymatic processes, including hydrolysis and oxidation, are key to its biodegradation. nih.gov For instance, hydrolases can cleave the ester and phospho-halogen bonds, while oxidoreductases, such as monooxygenases, can catalyze the oxidation of the molecule. nih.govnih.gov The efficiency of biodegradation is influenced by environmental conditions like temperature, pH, nutrient availability, and the microbial population present.

Table 2: Potential Biotic Transformation Products of this compound

Transformation PathwayKey Enzyme ClassPotential Transformation Products
HydrolysisHydrolasesO,O-Dimethyl thiophosphoric acid-D6, Methanol-D3
OxidationMonooxygenasesO,O-Dimethyl phosphoric acid-D6 (oxon analog)
DemethylationPhosphatasesMonomethyl chlorothiophosphate-D3

Note: This table presents potential transformation products based on known biotic degradation pathways for similar organophosphorus compounds.

Theoretical and Computational Chemistry Approaches to Dimethyl Chlorothiophosphate D6 Reactivity

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for optimizing molecular geometries and exploring potential energy surfaces. For Dimethyl Chlorothiophosphate, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. nih.govicrc.ac.ir

The geometry optimization process seeks the minimum energy conformation of the molecule. For Dimethyl Chlorothiophosphate, this would involve determining the most stable arrangement of the two methoxy (B1213986) groups relative to the P=S and P-Cl bonds. The resulting optimized geometry is crucial for understanding how the molecule interacts with other chemical species.

Table 1: Representative Calculated Geometric Parameters for Organophosphorus Compounds Using DFT

ParameterTypical Value (Å or °)Computational Method
P=S Bond Length~1.90 - 1.95B3LYP/6-31G
P-Cl Bond Length~2.05 - 2.10B3LYP/6-31G
P-O Bond Length~1.55 - 1.60B3LYP/6-31G
O-P-O Bond Angle~100 - 105B3LYP/6-31G
Cl-P-S Bond Angle~110 - 115B3LYP/6-31G*

Note: This table presents typical values for similar organophosphorus compounds. Precise values for Dimethyl Chlorothiophosphate would require specific calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate energetic and spectroscopic data. bas.bg Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, are often used to refine energies and properties. bas.bgresearchgate.net

For Dimethyl Chlorothiophosphate, high-accuracy ab initio calculations can be used to determine:

Thermochemical properties: Enthalpies of formation, entropies, and heat capacities.

Bond dissociation energies (BDEs): Providing insight into the molecule's stability and the likely pathways for its decomposition. For instance, calculating the BDE of the P-Cl bond is crucial for understanding its reactivity in nucleophilic substitution reactions.

Spectroscopic parameters: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of a synthesized compound. bas.bg

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved picture of a molecular system, allowing for the exploration of conformational dynamics and intermolecular interactions. researchgate.netacs.orgnextmol.com In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates.

For Dimethyl Chlorothiophosphate-D6, MD simulations could be employed to:

Analyze conformational flexibility: The two methoxy groups can rotate around the P-O bonds, leading to various conformers. MD simulations can map the conformational landscape and determine the relative populations of different conformers in various environments (e.g., in the gas phase or in a solvent).

Study intermolecular interactions: By simulating this compound in a solvent box (e.g., water or an organic solvent), one can study the details of solvation, including the formation of hydrogen bonds and other non-covalent interactions. This is particularly important for understanding its reactivity in solution.

Investigate interactions with surfaces: MD simulations are also used to study the adsorption and behavior of molecules on surfaces, such as silica (B1680970) or metal oxides. researchgate.netacs.org This is relevant for applications in catalysis and environmental remediation.

While specific MD studies on this compound are not prominent in the literature, simulations of related organophosphorus compounds like dimethyl methylphosphonate (B1257008) (DMMP) on silica surfaces have provided valuable insights into their binding and diffusion mechanisms. researchgate.netacs.org

Transition State Theory and Reaction Path Analysis of Organophosphorus Reactions

Understanding the reactivity of this compound requires a detailed analysis of the reaction mechanisms it can undergo. Transition State Theory (TST) is a cornerstone for calculating reaction rates. Computational chemistry plays a vital role in locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy relative to the reactants. This energy difference, the activation energy, is the primary determinant of the reaction rate.

For Dimethyl Chlorothiophosphate, a key reaction is nucleophilic substitution at the phosphorus center, where the chloride ion is displaced. Computational studies, often using DFT or ab initio methods, can be used to:

Map the reaction pathway: This involves identifying the reactants, transition state, and products, as well as any intermediates.

Characterize the transition state structure: This provides a snapshot of the bond-breaking and bond-forming processes. For example, in an SN2-type reaction, a trigonal bipyramidal transition state is often observed. researchgate.netacs.org

Calculate activation energies: This allows for the prediction of reaction rates and the comparison of different possible reaction mechanisms. For instance, computational studies on the aminolysis of related chlorothiophosphates have explored both front-side and back-side nucleophilic attacks. researchgate.netacs.org

The deuteration in this compound is not expected to have a major electronic effect on the transition state energies for reactions where the C-D bonds are not directly broken or formed. However, secondary kinetic isotope effects can arise from changes in vibrational frequencies between the ground state and the transition state.

Computational Modeling of Spectroscopic Signatures and Their Isotopic Dependencies

Computational methods are powerful tools for predicting and interpreting various types of spectra. For this compound, the most significant isotopic effect will be observed in its vibrational (infrared and Raman) spectra.

The vibrational frequency of a bond is dependent on the masses of the atoms involved. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (B1214612) (mass ≈ 2 amu) in the methyl groups will lead to a significant red-shift (lowering of frequency) for vibrational modes involving the motion of these atoms.

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for C-H vs. C-D Bonds

Vibrational ModeTypical Frequency (cm⁻¹) for C-HPredicted Frequency (cm⁻¹) for C-D
C-H Stretching2800 - 3000~2100 - 2200
C-H Bending1350 - 1480~950 - 1050

Note: The predicted frequencies for C-D modes are estimated based on the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass.

Computational modeling can precisely predict these isotopic shifts. By calculating the vibrational frequencies for both Dimethyl Chlorothiophosphate and its D6 isotopologue, one can:

Aid in the assignment of experimental spectra: The predicted shifts can help to unambiguously assign the peaks corresponding to the methyl group vibrations.

Provide a unique spectroscopic fingerprint: The specific pattern of isotopic shifts can be used to confirm the presence and location of the deuterium labels.

Similarly, while the effect is much smaller, subtle isotopic shifts may also be predicted for NMR spectra. These computational predictions are invaluable for the characterization and analysis of isotopically labeled compounds like this compound.

Environmental Fate and Forensic Science Research Applications of Dimethyl Chlorothiophosphate D6

Development of Certified Reference Materials and Analytical Standards for Environmental Monitoring

The accuracy of environmental monitoring heavily relies on the availability of high-purity certified reference materials (CRMs) and analytical standards. Dimethyl Chlorothiophosphate-D6 plays a pivotal role in this context, particularly for the analysis of organophosphorus compounds, which are widely used as pesticides and are of significant environmental concern. mdpi.com As a stable isotope-labeled compound, it is an ideal internal standard for isotope dilution mass spectrometry, a technique renowned for its high precision and accuracy.

Suppliers provide this compound as a neat chemical product or in solution, with specified purity and isotopic enrichment, ensuring its suitability as a reference material for laboratory use. cymitquimica.comcdnisotopes.comcdnisotopes.com These standards are fundamental for the development and validation of robust analytical methods aimed at safeguarding environmental quality.

Table 1: Properties of this compound

Property Value Reference
CAS Number 19262-97-6 cdnisotopes.com
Molecular Formula C₂D₆ClO₂PS cymitquimica.com
Molecular Weight 166.6 g/mol scbt.com
Isotopic Enrichment ≥99 atom % D cdnisotopes.comcdnisotopes.com

The standardization of analytical methods is crucial for generating comparable and reliable data on pesticide residues across different laboratories and monitoring programs. This compound, as a labeled internal standard, is instrumental in the standardization of methods for detecting its parent compound and related organophosphorus pesticides. The non-deuterated Dimethyl chlorothiophosphate is known to be an intermediate in the manufacturing of pesticides like Parathion.

In analytical procedures, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the D6-labeled standard is added to a sample prior to extraction and analysis. nih.govmdpi.com Because the labeled standard has nearly identical chemical and physical properties to the unlabeled target analyte, it experiences similar losses during sample preparation and variations in instrument response. By measuring the ratio of the native analyte to the labeled standard, analysts can achieve highly accurate and precise quantification, correcting for these potential errors. This approach is fundamental to methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which is widely used for pesticide residue analysis in various matrices. nih.gov

Method validation is a mandatory step to ensure that an analytical procedure is fit for its intended purpose. The use of this compound is integral to the calibration and validation of methods for quantifying environmental contaminants. During validation, key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are assessed. mdpi.comnih.gov

The internal standard is used to construct calibration curves where the response ratio of the analyte to the standard is plotted against the analyte concentration. nih.gov This minimizes matrix effects, where other components in a complex sample (like soil or water) can enhance or suppress the analyte's signal. For instance, studies on the analysis of organophosphate metabolites in hair and urine demonstrate that using deuterated internal standards leads to high accuracy (recoveries often between 90-110%) and excellent precision (relative standard deviation <15%). mdpi.comnih.gov

Table 2: Typical Validation Parameters for Organophosphate Metabolite Analysis Using Labeled Internal Standards

Parameter Typical Value Description
Linearity (R²) >0.99 Indicates a strong correlation between concentration and instrument response. nih.gov
Accuracy (% Recovery) 90-115% Measures the closeness of a measured value to the true value. mdpi.comnih.gov
Precision (% RSD) <15% Measures the repeatability of the measurement. mdpi.comresearchgate.net
Limit of Detection (LOD) 0.01 - 0.1 ng/mL The lowest concentration of an analyte that can be reliably detected. mdpi.comnih.gov

Tracing Environmental Transport and Distribution of Organophosphorus Species

Understanding how chemical pollutants move and distribute in the environment is key to assessing their impact and exposure risks. Stable isotope tracers like this compound are powerful tools for such investigations. researchgate.net By introducing the labeled compound into a controlled system or using it to spike environmental samples, researchers can track the transport pathways and distribution of the corresponding organophosphorus pesticide or its precursors across different environmental compartments, such as air, water, soil, and biota. nih.govresearchgate.net This is particularly important for organophosphorus compounds, which are detected in rivers and even remote Arctic regions, indicating long-range environmental transport. mdpi.comresearchgate.net

The environmental fate of a chemical is governed by its partitioning between different media (e.g., water and air) and its persistence, or how long it remains in the environment. nih.gov this compound is an invaluable tool for studies that model these processes. For example, in studies examining the partitioning of organophosphate esters between the gas and particle phases in the atmosphere, a labeled standard is essential for accurate quantification. nih.gov

By using the deuterated form, scientists can distinguish the experimentally introduced tracer from any pre-existing background contamination of the unlabeled compound. This allows for precise measurements of partitioning coefficients (like the octanol-air partition coefficient, KOA) and degradation rates. nih.gov The non-deuterated form, Dimethyl phosphorochloridothioate, is known to degrade rapidly in the atmosphere via reaction with hydroxyl radicals, with an estimated half-life of 6.5 hours. nih.gov Studies using the D6-labeled analog can validate such models and investigate its persistence in other media like water and soil, providing crucial data for environmental risk assessments.

Table 3: Environmental Fate Profile of Unlabeled Dimethyl Chlorothiophosphate

Environmental Compartment Fate Process Finding
Atmosphere Degradation Rapidly degrades by reaction with photochemically produced hydroxyl radicals (estimated half-life of 6.5 hours). nih.gov

Source apportionment aims to identify the origins of environmental pollution. This can be achieved by analyzing the chemical fingerprints or molecular signatures of pollutants in environmental samples. researchgate.netnih.gov this compound can be used in advanced source apportionment studies. Since its unlabeled counterpart is an intermediate in chemical synthesis, its presence in the environment could indicate pollution from manufacturing facilities.

Advanced Methodologies for the Detection and Identification of Organophosphorus Metabolites in Biotic and Abiotic Samples

The development of sensitive and selective analytical methods is critical for detecting low levels of organophosphorus compounds and their metabolites in complex samples. Advanced techniques like GC-MS and LC-MS/MS are the methods of choice for this purpose. mdpi.comresearchgate.netnih.gov In this arena, this compound and similar labeled analogs are indispensable.

When analyzing for organophosphate metabolites, such as the common dialkyl phosphates (DAPs) in biotic samples like urine or hair, a suite of deuterated internal standards is often employed. nih.govresearchgate.net For example, a method to quantify six DAPs simultaneously in hair utilized deuterated standards including Dimethyl thiophosphate-d6 (DMTP-d6) to ensure accuracy. nih.gov The response of these deuterated standards is used to correct for matrix effects and extraction efficiency. nih.gov Given that Dimethyl Chlorothiophosphate is a thiophosphate compound, its D6-labeled version serves as an excellent standard for methods targeting the parent compound or its thiophosphate metabolites in both biotic (e.g., urine, blood) and abiotic (e.g., water, soil) samples. The use of these standards enables the development of rapid, sensitive, and high-throughput methods for biomonitoring human exposure and assessing environmental contamination. mdpi.com

Table 4: Role of Labeled Standards in Advanced Analytical Methods

Analytical Technique Sample Type Role of this compound (or Analog)
GC-MS Air, Water, Urine Internal standard for quantification of volatile and semi-volatile organophosphorus compounds and their metabolites. nih.govnih.gov
LC-MS/MS Urine, Hair, Water Internal standard for quantification of non-volatile organophosphate metabolites (e.g., DAPs). mdpi.comnih.gov

Future Directions and Emerging Research Frontiers in Dimethyl Chlorothiophosphate D6 Studies

Integration of Dimethyl Chlorothiophosphate-D6 in Multi-Omics Approaches for Environmental Metabolomics

Environmental metabolomics aims to characterize the metabolic response of organisms to environmental stressors, such as pesticide exposure. scielo.org.co The integration of this compound and similar isotopically labeled standards is crucial for the accuracy and reliability of these studies, particularly within a multi-omics framework that combines genomics, proteomics, and metabolomics to provide a holistic view of biological systems. escholarship.orgnih.gov

The primary role of this compound in this context is as an internal standard in mass spectrometry-based analyses. nih.govresearchgate.net The use of a deuterated standard, which is chemically identical to the analyte of interest but has a different mass, allows for precise quantification by correcting for variations during sample preparation and analysis. scispace.comnih.gov This is particularly important in complex matrices like blood, urine, or environmental samples, where matrix effects can suppress or enhance the analyte signal, leading to inaccurate results. nih.govnih.gov For instance, studies have successfully used deuterated dimethyl phosphate (B84403) (DMP-d6) as an internal standard for the determination of stable organophosphate metabolites in biological samples, demonstrating the robustness of this approach. nih.gov

Future research will likely see the expanded use of this compound and other deuterated organophosphorus compounds in large-scale environmental and human biomonitoring studies. These studies will increasingly adopt a multi-omics approach to not only quantify exposure but also to understand the metabolic perturbations and identify biomarkers associated with exposure to organothiophosphate pesticides. sigmaaldrich.comeurl-pesticides.eu By providing a reliable anchor for the metabolomics data, this compound will enhance the integration of this data with transcriptomic and proteomic datasets, leading to a more comprehensive understanding of the toxicological pathways and health effects of these environmental contaminants. eurl-pesticides.eu

Table 1: Application of Deuterated Organophosphorus Compounds in Metabolomics

Deuterated CompoundApplicationAnalytical TechniqueReference
Dimethyl phosphate-d6 (DMP-d6)Internal standard for determining organophosphate metabolites in biological samplesGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Malathion-d10Internal surrogate standard for pesticide residue analysis in foodLiquid Chromatography-Mass Spectrometry (LC-MS) eurl-pesticides.eu
Paraoxon-methyl-d6 (D6-MP)Internal standard for organophosphorus pesticide analysis in agricultural samplesGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
Chlorophos-D6Internal standard for organophosphate pesticide analysis in medicinal plantsHigh-Resolution Mass Spectrometry vedomostincesmp.ru

Innovations in Stable Isotope Labeling Technologies and Their Impact on Research Methodologies

The synthesis of isotopically labeled compounds is a cornerstone of modern analytical chemistry, and innovations in this field are set to broaden the applications of molecules like this compound. symeres.com The development of more efficient and cost-effective methods for producing deuterated compounds is a key area of research. clearsynth.com

Recent advancements have focused on developing robust synthesis routes for deuterated analogues of complex molecules, including organophosphate pesticides. For example, researchers have successfully developed methods for the synthesis of malathion-D6 and chlorophos-D6 for use as internal standards. vedomostincesmp.ruresearchgate.net These synthetic strategies often involve the use of deuterated precursors, such as methanol-D4, and require careful optimization of reaction conditions to achieve high levels of isotopic enrichment and chemical purity. researchgate.net The availability of such well-characterized labeled standards is critical for regulatory monitoring and research into the environmental fate of pesticides. researchgate.netmdpi.com

Beyond synthesis, innovations in analytical instrumentation, such as high-resolution mass spectrometry, are enhancing the utility of stable isotope labeling. vedomostincesmp.ru These technologies allow for more precise differentiation between labeled and unlabeled compounds, even in complex mixtures. nih.gov Furthermore, the use of deuterium (B1214612) labeling extends beyond its role as an internal standard. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than the C-H bond, can be exploited to study reaction mechanisms and metabolic pathways. symeres.comchem-station.com

Future research in this area will likely focus on:

Greener Synthesis Methods: Developing more environmentally friendly and sustainable methods for the synthesis of deuterated compounds. nih.gov

Novel Labeling Reagents: Creating new reagents that allow for the selective introduction of deuterium into specific positions of a molecule, providing more tools for mechanistic studies. nih.gov

Expanded Libraries of Labeled Compounds: Increasing the commercial availability of a wider range of deuterated environmental contaminants and their metabolites to support more comprehensive research.

Table 2: Key Areas of Innovation in Stable Isotope Labeling

Area of InnovationImpact on Research Methodologies
Efficient Synthesis of Complex Labeled MoleculesEnables production of highly pure internal standards for accurate quantification. vedomostincesmp.ruresearchgate.net
Advanced Analytical Instrumentation (e.g., HRMS)Improves specificity and sensitivity in detecting labeled compounds in complex samples. vedomostincesmp.ru
Exploitation of Kinetic Isotope EffectAllows for detailed studies of reaction mechanisms and metabolic pathways. symeres.comchem-station.com
Development of Novel Labeling ReagentsProvides greater flexibility and precision in the design of labeled compounds for specific research questions. nih.gov

Exploration of this compound Analogs in Novel Material Science Applications

While the primary application of this compound is in analytical and biological studies, its structural motifs are shared with a broad class of organophosphorus compounds that have found use in material science. frontiersin.orgrsc.org The exploration of deuterated analogs in this field represents a nascent but potentially fruitful area of research.

Organophosphorus compounds are utilized as flame retardants, plasticizers, and components of organic electronic devices such as organic light-emitting diodes (OLEDs). rsc.orgacs.org In the context of material science, deuterium labeling can offer unique advantages. For instance, the kinetic isotope effect has been shown to improve the properties and durability of OLEDs. acs.org The replacement of hydrogen with deuterium can lead to enhanced stability of the organic materials by slowing down degradation pathways that involve C-H bond cleavage.

Future research could explore the synthesis of novel organophosphorus materials derived from or analogous to this compound. These materials could incorporate deuterium to enhance their performance and longevity. For example, deuterated organophosphorus-based flame retardants could exhibit improved thermal stability. Similarly, the incorporation of deuterated moieties into organophosphorus-based ligands for metal catalysts could influence their catalytic activity and stability. frontiersin.org While direct research on this compound analogs in material science is limited, the broader principles of using deuterium to enhance material properties provide a strong rationale for future investigations in this area. chem-station.comresearchgate.net

Development of High-Throughput Screening Methods Leveraging Isotopic Labeling for Mechanistic Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery and toxicology for rapidly testing large numbers of compounds for their biological activity. mdpi.commdpi.com The integration of isotopic labeling, including the use of compounds like this compound, into HTS workflows offers new possibilities for mechanistic discovery.

One of the primary mechanisms of toxicity for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE). nih.gov HTS assays are often designed to measure this inhibition. mdpi.com While many HTS assays rely on colorimetric or fluorescent readouts, mass spectrometry-based HTS is gaining traction due to its high sensitivity and specificity. In this context, isotopically labeled internal standards are essential for accurate quantification. nih.gov

An emerging application is the use of HTS coupled with mass spectrometry to identify and quantify protein adducts formed by reactive metabolites of organophosphates. nih.gov For example, a high-throughput method has been developed to profile unadducted butyrylcholinesterase (BChE) in clinical samples using an isotopically labeled internal standard, allowing for the rapid prioritization of samples with potential exposure to cholinesterase inhibitors. nih.gov

Future directions in this field could involve the development of HTS assays that use this compound or its derivatives to:

Screen for novel enzymes capable of degrading organothiophosphate pesticides.

Identify off-target protein interactions of organophosphates to better understand their broader toxicological effects beyond cholinesterase inhibition. dovepress.com

Investigate the mechanisms of pesticide resistance by comparing metabolic profiles in susceptible and resistant organisms using labeled tracers.

By combining the speed of HTS with the analytical precision of isotopic labeling, researchers can gain deeper insights into the molecular mechanisms underlying the biological effects of organophosphorus compounds.

Q & A

Q. How do researchers ensure compliance with safety and environmental regulations when disposing of this compound waste?

  • Methodological Answer : Align with ZDHC MRSL limits:
  • Quantify waste streams via ICP-MS for heavy metal traces (e.g., Pd < 1 ppm).
  • Use EPA Method 8270 for wastewater analysis. Partner with certified disposal firms for incineration (≥1200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.